6-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-7,9-dimethyl-6H-indolo[2,3-b]quinoxaline
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Overview
Description
This compound is a fascinating fusion of heterocyclic rings, combining an indoloquinoxaline core with an oxadiazole moiety. Let’s break it down:
Indolo[2,3-b]quinoxaline: The indoloquinoxaline scaffold is a polycyclic aromatic system with potential biological activities. It’s characterized by its fused indole and quinoxaline rings.
5-(2-Chlorophenyl)-1,3,4-oxadiazole: The oxadiazole ring contributes to the compound’s overall structure. The chlorophenyl group adds specificity and reactivity.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound. Here’s one example:
Condensation Reaction:
Industrial Production:: Industrial-scale production typically involves efficient and scalable methods. specific industrial processes for this compound may not be widely documented due to its specialized nature.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation states.
Substitution: The chlorophenyl group is susceptible to substitution reactions.
Reduction: Reduction of the oxadiazole or quinoxaline ring may occur.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Substitution: Alkyl halides or aryl halides.
Reduction: Reducing agents like sodium borohydride (NaBH₄).
- Oxidation: Oxadiazole ring oxidation products.
- Substitution: Various derivatives with modified phenyl groups.
- Reduction: Reduced forms of the compound.
Scientific Research Applications
This compound has diverse applications:
Chemistry: As a building block for novel materials.
Biology: Investigating its interactions with biomolecules.
Medicine: Potential as an anticancer or antimicrobial agent.
Industry: In organic electronics or optoelectronic devices.
Mechanism of Action
The compound’s effects likely involve:
Molecular Targets: Specific proteins or receptors.
Pathways: Signaling cascades or metabolic pathways.
Properties
Molecular Formula |
C25H18ClN5O |
---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5-[(7,9-dimethylindolo[3,2-b]quinoxalin-6-yl)methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C25H18ClN5O/c1-14-11-15(2)23-17(12-14)22-24(28-20-10-6-5-9-19(20)27-22)31(23)13-21-29-30-25(32-21)16-7-3-4-8-18(16)26/h3-12H,13H2,1-2H3 |
InChI Key |
QQYSENXRCZDAKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC5=NN=C(O5)C6=CC=CC=C6Cl)C |
Origin of Product |
United States |
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